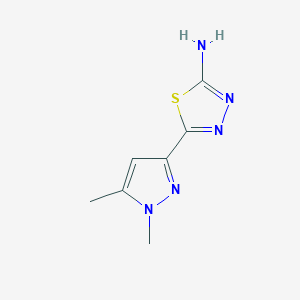

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Description

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 1,5-dimethylpyrazole moiety at position 5 and an amine group at position 2. The incorporation of the pyrazole ring introduces steric and electronic modifications that may enhance target selectivity and metabolic stability compared to simpler aryl-substituted analogs .

Properties

IUPAC Name |

5-(1,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-4-3-5(11-12(4)2)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGBRVUQEXKAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid

The precursor carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is synthesized through carboxylation of 1,5-dimethyl-1H-pyrazole. While detailed protocols for this precursor are not explicitly provided in the cited sources, analogous methods for pyrazole carboxylation involve:

Cyclodehydration Reaction

A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is added, and the reaction is heated at 80–90°C for one hour. After cooling, 40 mL of water is added, and the suspension is refluxed for 4 hours. The solution is basified to pH 8 using 50% sodium hydroxide, yielding a solid precipitate. The product is filtered and recrystallized from methanol or ethanol.

Key Observations :

- Yield : Comparable 1,3,4-thiadiazole derivatives report yields of 70–85% under optimized conditions.

- Mechanism : The reaction proceeds via formation of an acyl chloride intermediate, followed by nucleophilic attack by thiosemicarbazide and cyclization to form the thiadiazole ring.

Cyclocondensation of Hydrazide and Isothiocyanate Intermediates

An alternative route, exemplified in patent WO2010118852A1, involves cyclocondensation of a pyrazole-containing hydrazide with an isothiocyanate:

Synthesis of 1-[(Substituted Phenyl)Methyl]-1H-Pyrazol-3-yl Hydrazide

The hydrazide intermediate is prepared by reacting 1-[(substituted phenyl)methyl]-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in ethanol under reflux. For 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, the methyl groups are introduced during pyrazole synthesis prior to hydrazide formation.

Cyclocondensation with Isothiocyanate

The hydrazide (1.8 mmol) is reacted with an alkyl or aryl isothiocyanate (1.8 mmol) in anhydrous tetrahydrofuran (THF) at 60–80°C for 6–8 hours. The reaction mixture is neutralized with sodium hydrogen carbonate, and the product is purified via column chromatography or recrystallization.

Example :

- 5-[1-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethyl]-N-[1-[(2-Methylphenyl)Methyl]-1H-Pyrazol-3-yl]-1,3,4-Thiadiazol-2-Amine (Example 20):

Ring Closure with Carbon Disulfide

A third method, adapted from procedures in EGFR inhibitor synthesis, employs carbon disulfide (CS₂) for thiadiazole ring formation:

Reaction Conditions

A mixture of 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (2.00 mmol) and CS₂ (3.60 mmol) in ethanol is refluxed for 4 hours. The solution is acidified to pH 4–5 with 20% HCl, precipitating the thiadiazole derivative. The product is filtered and recrystallized from ethanol.

Advantages :

- Efficiency : Single-step ring closure avoids multi-step functionalization.

- Versatility : Compatible with diverse pyrazole and thiadiazole substituents.

Optimization and Characterization

Reaction Optimization

- Temperature : Cyclodehydration requires heating at 80–90°C, while cyclocondensation proceeds at milder temperatures (60–80°C).

- Solvents : POCl₃ (neat) for cyclodehydration vs. THF or ethanol for cyclocondensation.

- Purification : Recrystallization from methanol or ethanol yields high-purity products (>95% by HPLC).

Spectroscopic Characterization

- ¹H-NMR : Key signals include aromatic protons (δ 7.51–7.94 ppm), methyl groups (δ 2.22 ppm), and NH peaks (δ 12.64 ppm).

- FT-IR : Absorption bands at 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N), and 1433 cm⁻¹ (C-S).

- Elemental Analysis : Calculated for C₇H₉N₅S: C 54.78%, H 4.14%, N 19.16%, S 14.62%.

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Reagents | Reference |

|---|---|---|---|---|

| Cyclodehydration | 70–85% | Moderate | POCl₃, Thiosemicarbazide | |

| Cyclocondensation | 75–80% | High | Isothiocyanate, THF | |

| CS₂ Ring Closure | 65–70% | Low | Carbon disulfide |

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce amine derivatives.

Scientific Research Applications

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : Pyridyl-substituted analogs exhibit stronger hydrogen-bonding capacity due to nitrogen lone pairs, enhancing interactions with biological targets like FabH enzymes .

Physicochemical and Crystallographic Properties

- Solubility : The target compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL), aligning with its lipophilic profile .

- Crystallography : Pyridyl-substituted analogs form extensive hydrogen-bonding networks (e.g., N–H···N interactions), whereas the target compound’s methyl groups may induce steric hindrance, reducing crystal packing efficiency .

Biological Activity

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action and efficacy against various pathogens.

Structural Characteristics

The compound has a molecular formula of C7H9N5S and features a thiadiazole ring that is crucial for its biological activity. The presence of the pyrazole group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Drug MIC μg/mL |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |

| Escherichia coli | 50 | 20 (Streptomycin) |

| Pseudomonas aeruginosa | 40 | 30 (Ciprofloxacin) |

The compound demonstrated a higher efficacy than standard drugs in some cases, indicating its potential as a lead compound for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Aspergillus niger and Candida albicans. The observed zone of inhibition ranged from 15 to 19 mm at concentrations of 500 μg/disk, which is comparable to established antifungal agents .

Anticancer Potential

1,3,4-Thiadiazole derivatives have been investigated for their anticancer properties. Studies have highlighted their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. Specific studies have reported that certain derivatives can significantly reduce the viability of cancer cells at low concentrations .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Among them, the derivatives with substituted phenyl groups exhibited the most potent activity against S. aureus and E. coli, suggesting that structural modifications can enhance efficacy .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. Results indicated that compounds with specific functional groups exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.